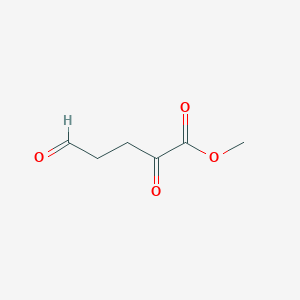![molecular formula C6H10O2 B12979890 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B12979890.png)
3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol is a unique organic compound characterized by its bicyclic structure. The compound has the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . Its structure consists of a bicyclo[1.1.1]pentane core with a hydroxymethyl group attached to one of the bridgehead carbons. This compound is known for its high strain energy due to the bicyclic framework, which makes it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol typically involves the functionalization of the bicyclo[1.1.1]pentane core. . The reaction conditions often include the use of borane (BH3) in tetrahydrofuran (THF) followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar hydroboration-oxidation techniques. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of 3-(carboxymethyl)bicyclo[1.1.1]pentane.
Reduction: Formation of 3-(hydroxymethyl)bicyclo[1.1.1]pentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its role in developing new pharmaceuticals with enhanced metabolic stability and reduced toxicity.
Industry: Utilized in the production of advanced materials, including liquid crystals and molecular rotors.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites on enzymes and receptors, potentially altering their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent hydrocarbon without functional groups.
3-(Hydroxymethyl)bicyclo[1.1.1]pentane: A reduced form with a hydroxymethyl group.
1,2-Difunctionalized bicyclo[1.1.1]pentanes: Compounds with additional functional groups at different positions.
Comparison: 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol is unique due to its specific functionalization, which imparts distinct chemical and biological properties. Compared to its parent hydrocarbon, it has enhanced reactivity and potential for hydrogen bonding. The presence of the hydroxymethyl group also makes it more versatile for further chemical modifications .
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-ol |
InChI |
InChI=1S/C6H10O2/c7-4-5-1-6(8,2-5)3-5/h7-8H,1-4H2 |
InChI Key |
AQHDSUJDRRNTMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


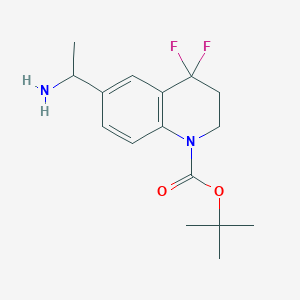
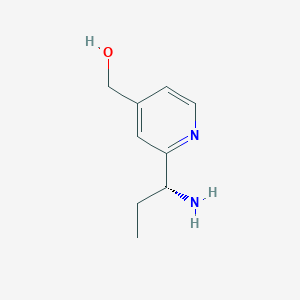
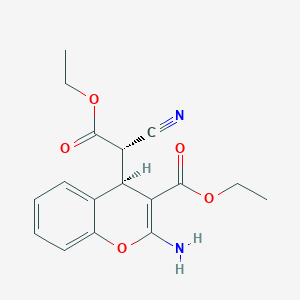
![methyl (3R,3aR)-2-benzoyl-3-[(4-fluorophenyl)methyl]-4-methylidene-5-oxo-1,3a-dihydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B12979816.png)

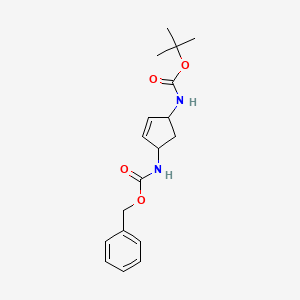
![(1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one](/img/structure/B12979829.png)
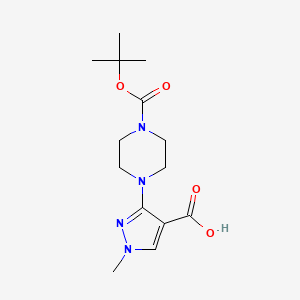

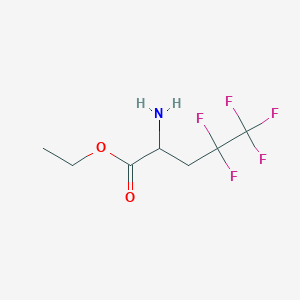
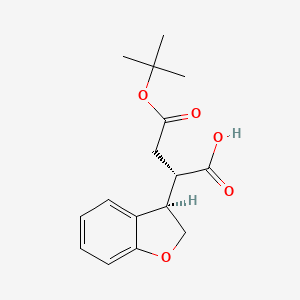
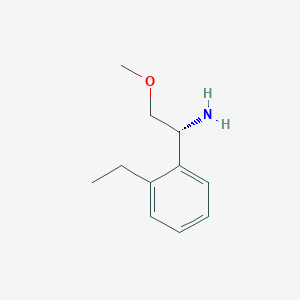
![tert-Butyl (5-aminospiro[3.5]nonan-2-yl)carbamate](/img/structure/B12979875.png)
